molecular formula C22H19N7O2 B2441169 6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1105210-24-9

6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2441169
CAS No.: 1105210-24-9
M. Wt: 413.441
InChI Key: DZZLNSDWMBGAMA-UHFFFAOYSA-N
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Description

6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, along with additional functional groups such as a methylbenzyl and a p-tolyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7O2/c1-14-3-7-16(8-4-14)11-29-21-19(25-27-29)22(30)28(13-23-21)12-18-24-20(26-31-18)17-9-5-15(2)6-10-17/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZLNSDWMBGAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable diamine and a carbonyl compound.

    Introduction of the Oxadiazole Group: The oxadiazole group can be introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Final Coupling: The final step involves coupling the triazole-pyrimidine core with the oxadiazole group and the methylbenzyl and p-tolyl groups under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or nucleophilic reagents such as amines.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylbenzyl)-6-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,4]triazolo[4,3-d]pyrimidin-7(6H)-one
  • 3-(4-methylbenzyl)-6-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-c]pyrimidin-7(6H)-one

Uniqueness

The uniqueness of 6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one lies in its specific structural features, which confer distinct chemical and biological properties. The presence of both triazole and pyrimidine rings, along with the oxadiazole group, contributes to its versatility and potential for diverse applications.

Biological Activity

The compound 6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that integrates multiple pharmacologically relevant moieties. This article explores its biological activities, focusing on its antimicrobial and anticancer properties, along with synthesis methods and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazolo-pyrimidinone core with oxadiazole and phenyl substituents. Its structural complexity allows for diverse interactions within biological systems.

Property Details
Molecular Formula C22H20N4O2
Molecular Weight 372.43 g/mol
IUPAC Name 6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of the Oxadiazole Ring : This can be achieved by reacting suitable nitriles with hydrazine hydrate under acidic conditions.
  • Synthesis of the Triazolo-Pyrimidinone Core : Cyclization of a hydrazone precursor leads to the formation of the triazolo-pyrimidinone structure.
  • Coupling Reactions : The final product is obtained through coupling reactions between the oxadiazole and triazolo-pyrimidinone intermediates using palladium catalysts.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles and triazoles exhibit significant antimicrobial properties. The compound has been evaluated against various microbial strains:

  • Activity Against Bacteria : In studies involving Escherichia coli and Staphylococcus aureus, compounds similar to this one demonstrated moderate to good antimicrobial activity .
  • Mechanism of Action : The primary mechanism involves inhibition of cytochrome P450-dependent enzymes crucial for sterol biosynthesis in fungi . This leads to the depletion of ergosterol in fungal membranes.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • Cell Line Studies : Preliminary studies show that it exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The presence of the triazole and oxadiazole moieties is believed to enhance its activity against cancer cells.
  • Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A study published in PMC reported that various derivatives of triazoles exhibited significant antimicrobial activity against a range of pathogens. The compound's structure suggests it may have similar or enhanced efficacy due to its unique substituents .

Study 2: Anticancer Potential

In another investigation focusing on the anticancer properties of oxadiazole derivatives, compounds similar to this one were shown to inhibit tumor growth in vivo models. This highlights the therapeutic potential of such compounds in cancer treatment .

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